Di-tert-butyl L-asparaginyl-L-glutamate

Description

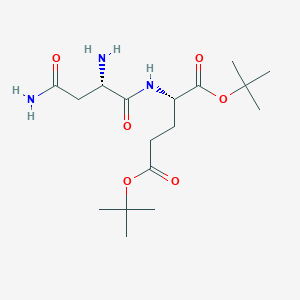

Di-tert-butyl L-asparaginyl-L-glutamate is a protected dipeptide derivative comprising L-asparagine and L-glutamate residues, each esterified with tert-butyl groups. These protecting groups are critical in peptide synthesis to prevent undesired side reactions during coupling steps. The compound’s structure features two chiral centers (one from each amino acid) and tert-butyl esters that confer steric bulk, influencing solubility and reactivity. For dipeptides like L-asparaginyl-L-glutamate, sequential coupling of protected amino acids using activating agents (e.g., carbodiimides or pyridinium salts) would be required, followed by selective deprotection .

Properties

CAS No. |

64852-02-4 |

|---|---|

Molecular Formula |

C17H31N3O6 |

Molecular Weight |

373.4 g/mol |

IUPAC Name |

ditert-butyl (2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanedioate |

InChI |

InChI=1S/C17H31N3O6/c1-16(2,3)25-13(22)8-7-11(15(24)26-17(4,5)6)20-14(23)10(18)9-12(19)21/h10-11H,7-9,18H2,1-6H3,(H2,19,21)(H,20,23)/t10-,11-/m0/s1 |

InChI Key |

VLIVLUYNJUNEIP-QWRGUYRKSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)[C@H](CC(=O)N)N |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Molecular Properties

| Compound | Molecular Weight (g/mol) | Functional Groups | Stereocenters |

|---|---|---|---|

| This compound* | ~400 (estimated) | Asparaginyl amide, Glutamate tert-butyl esters | 2 |

| Di-tert-butyl L-glutamate | 259.35 | Glutamate tert-butyl esters | 1 |

| t-Butyl oligo(L-glutamate)s (8–13) | 600–1200 (oligomers) | Propargylaminobenzoyl, oligo-glutamate chains | 1 per monomer |

*Estimated based on additive molecular weights of asparagine (132.12 g/mol), glutamate (147.13 g/mol), and tert-butyl groups (2 × 57.11 g/mol).

Key Observations :

- Complexity: this compound is a dipeptide with dual protection, making it more structurally complex than Di-tert-butyl L-glutamate, a single amino acid derivative . The tert-butyl groups in both compounds enhance solubility in organic solvents but introduce steric hindrance during reactions.

- Oligo-glutamate Derivatives: The t-butyl oligo(L-glutamate)s described in are polymeric chains with propargylaminobenzoyl termini. These exhibit higher molecular weights and distinct applications in materials science, contrasting with the dipeptide’s role in bioactive molecule synthesis .

Key Observations :

- Esterification vs. Peptide Bond Formation : Di-tert-butyl L-glutamate’s high yield (90–95%) reflects the simplicity of esterification compared to peptide bond formation, which often requires stoichiometric activating agents and generates lower yields due to steric and electronic challenges .

- Oligomer Synthesis : The oligo-glutamates in achieve >90% yields via iterative coupling, suggesting that stepwise elongation of glutamate units is more efficient than dipeptide synthesis, likely due to standardized reaction conditions .

Functional and Application Comparisons

Key Observations :

- Bioactive Potential: The asparaginyl residue in this compound may confer hydrogen-bonding capacity, enhancing its utility in designing receptor-targeted peptides. This contrasts with Di-tert-butyl L-glutamate, which primarily serves as a monomeric synthon .

- Material Science vs. Pharmaceuticals : The oligo-glutamates’ propargyl groups enable click chemistry applications (e.g., polymer crosslinking), whereas the dipeptide derivative is tailored for drug discovery due to its bifunctional structure .

Q & A

Basic: What are the optimal synthetic routes for Di-tert-butyl L-asparaginyl-L-glutamate, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis typically involves sequential protection of L-asparagine and L-glutamate using tert-butyl groups. A validated approach includes:

- Esterification : Use di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base like DMAP (4-dimethylaminopyridine) in dichloromethane or THF at 0–25°C .

- Coupling : Employ carbodiimide-based reagents (e.g., DCC or EDC) with HOBt (hydroxybenzotriazole) to activate carboxyl groups, minimizing racemization .

- Optimization : Monitor pH (6–7 for coupling), temperature (0–4°C for sensitive steps), and stoichiometric ratios (1.2–1.5 equivalents of Boc₂O). Purity is enhanced via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm tert-butyl signals (δ ~1.4 ppm for protons, ~28 ppm for carbons) and backbone stereochemistry .

- IR : Verify ester C=O stretches at ~1740 cm⁻¹ and amide bands at ~1650 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ expected at m/z 389.2 for C₁₈H₃₁N₂O₆) .

Advanced: How does the steric bulk of tert-butyl groups influence conformational stability in solution?

Answer:

The tert-butyl groups restrict rotational freedom, stabilizing specific conformers. Use ROESY NMR to detect intramolecular interactions between tert-butyl protons and adjacent amide protons. Computational modeling (e.g., DFT or MD simulations) can predict energy barriers for rotation, validated against experimental NOE correlations .

Advanced: How to resolve contradictions between computational predictions and experimental reactivity data?

Answer:

- Statistical Validation : Apply two-way ANOVA or Sidak’s multiple comparisons test to assess significance of deviations .

- Parameter Refinement : Re-examine solvent effects (e.g., dielectric constant in DFT calculations) or transition-state approximations. Cross-validate with kinetic studies (e.g., Arrhenius plots for activation energy) .

Basic: What handling and storage protocols preserve chemical integrity?

Answer:

- Storage : Under inert gas (N₂/Ar) at –20°C, in amber vials to prevent light-induced degradation .

- Handling : Use nitrile gloves (EN 374 standard) and flame-retardant lab coats. Avoid contact with strong oxidizers (e.g., peroxides) .

Advanced: Designing experiments to differentiate autoxidation vs. nucleophilic substitution in degradation

Answer:

- Controlled Atmosphere Studies : Compare degradation rates under N₂ vs. O₂.

- Tracers : Introduce ¹⁸O-labeled H₂O to track nucleophilic attack via LC-MS isotopic patterns.

- Radical Scavengers : Add BHT (butylated hydroxytoluene); reduced degradation implicates autoxidation .

Basic: Recommended chromatographic methods for purity analysis

Answer:

- HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient (5→95% ACN over 20 min), UV detection at 210 nm .

- TLC : Silica gel 60 F₂₅₄, ethyl acetate/hexane (3:7), visualize with ninhydrin for free amines .

Advanced: Mechanistic insights from tert-butyl vs. benzyl protecting group comparisons

Answer:

- Hydrolysis Kinetics : tert-butyl esters hydrolyze ~10× slower than benzyl esters in acidic conditions (0.1 M HCl, 25°C).

- Steric Maps : Generate electrostatic potential surfaces (EPS) via Gaussian to compare steric hindrance .

Basic: Protocols for detecting diastereomeric impurities

Answer:

- Chiral HPLC : Use a Chiralpak IA column, isocratic elution (hexane/isopropanol 85:15), retention time comparison against enantiopure standards .

- Optical Rotation : Confirm [α]D²⁵ matches literature values (±0.5° margin) .

Advanced: Structure-activity relationship (SAR) strategies for tert-butyl ester modifications

Answer:

- Isosteric Replacement : Substitute tert-butyl with cyclopentyl or adamantyl groups; assess bioactivity via cell-based assays (e.g., IC₅₀ in cancer lines) .

- Protease Stability Assays : Incubate derivatives with trypsin/chymotrypsin; quantify half-life via LC-MS to correlate steric bulk with resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.